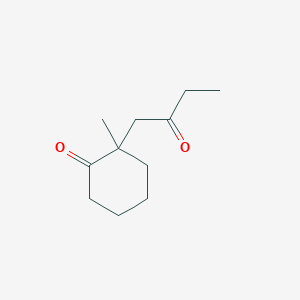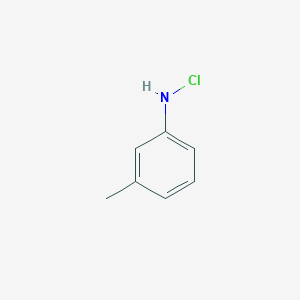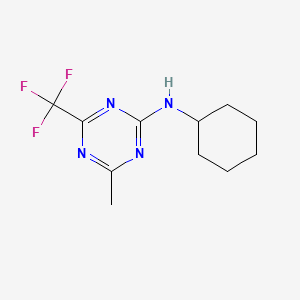![molecular formula C13H13ClO2 B14619408 3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one CAS No. 57786-83-1](/img/structure/B14619408.png)
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a chlorophenyl group attached to a methylidene moiety, which is further connected to a dimethyloxolanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one typically involves the condensation of 2-chlorobenzaldehyde with 5,5-dimethyloxolan-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one
- 3-[(4-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one
- 3-[(2-Bromophenyl)methylidene]-5,5-dimethyloxolan-2-one
Uniqueness
3-[(2-Chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one is unique due to its specific substitution pattern and the presence of the chlorophenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
57786-83-1 |
|---|---|
Fórmula molecular |
C13H13ClO2 |
Peso molecular |
236.69 g/mol |
Nombre IUPAC |
3-[(2-chlorophenyl)methylidene]-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C13H13ClO2/c1-13(2)8-10(12(15)16-13)7-9-5-3-4-6-11(9)14/h3-7H,8H2,1-2H3 |
Clave InChI |
LVOMCVYRIHDKQE-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=CC2=CC=CC=C2Cl)C(=O)O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bi-1H-phenalene]-1,1'-dione](/img/structure/B14619328.png)
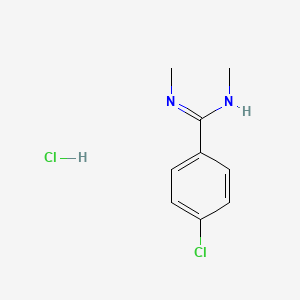
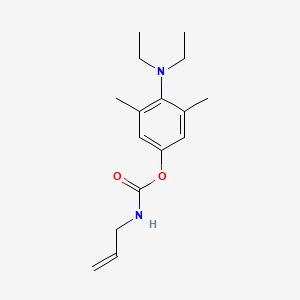
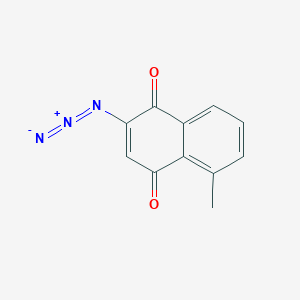

![6-Ethyl-2-[(pyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B14619355.png)

![Dispiro[2.2.2~6~.2~3~]decane-4,10-dione](/img/structure/B14619365.png)
![2-[(5-Chloroquinolin-8-yl)oxy]-N'-hydroxypropanimidamide](/img/structure/B14619378.png)
